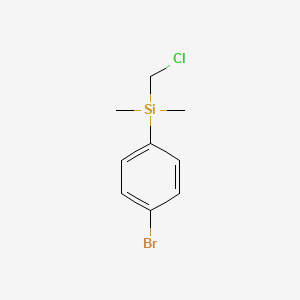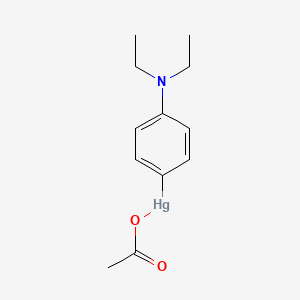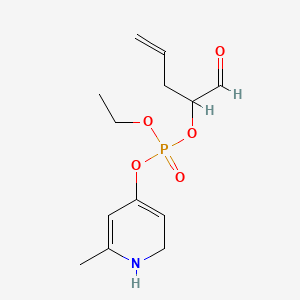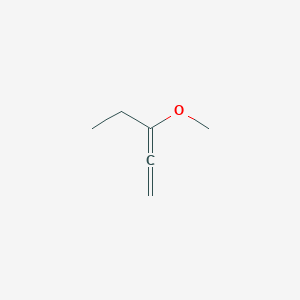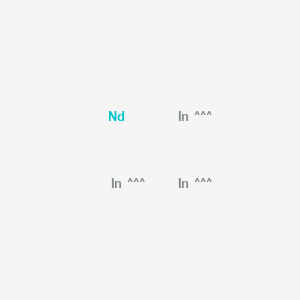
Indium--neodymium (3/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium–neodymium (3/1) is a compound formed by the combination of indium and neodymium in a 3:1 ratio Both indium and neodymium are rare earth elements with unique properties that make them valuable in various industrial and scientific applications Indium is known for its malleability, ductility, and ability to form alloys, while neodymium is renowned for its magnetic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of indium–neodymium (3/1) typically involves the reduction of indium and neodymium salts. One common method is the reduction of indium chloride (InCl3) and neodymium chloride (NdCl3) using a reducing agent such as lithium borohydride (LiBH4) at ambient temperature . This process results in the formation of indium and neodymium nanoparticles, which can then be combined in the desired ratio.
Industrial Production Methods: On an industrial scale, the production of indium–neodymium (3/1) may involve high-temperature reduction processes. For example, the reduction of indium and neodymium oxides using hydrogen gas at elevated temperatures can produce the desired compound. This method ensures high purity and uniformity of the final product, making it suitable for various applications in electronics and magnetics.
Analyse Chemischer Reaktionen
Types of Reactions: Indium–neodymium (3/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents, leading to the formation of indium and neodymium oxides.
Reduction: Reduction reactions often involve the use of hydrogen gas or other reducing agents to revert the compound to its metallic state.
Substitution: Substitution reactions can occur with halogens or other reactive species, resulting in the formation of various indium and neodymium halides.
Major Products Formed: The major products formed from these reactions include indium oxide (In2O3), neodymium oxide (Nd2O3), and various halides such as indium bromide (InBr3) and neodymium chloride (NdCl3) .
Wissenschaftliche Forschungsanwendungen
Indium–neodymium (3/1) has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a catalyst in organic synthesis reactions, including Friedel-Crafts reactions and cycloaddition reactions .
Biology and Medicine:
- Indium complexes are utilized in radiopharmaceuticals for diagnostic imaging and cancer treatment .
- Neodymium compounds are explored for their potential in magnetic resonance imaging (MRI) contrast agents .
Industry:
Wirkmechanismus
The mechanism of action of indium–neodymium (3/1) varies depending on its application:
Molecular Targets and Pathways:
- In radiopharmaceutical applications, indium complexes emit Auger electrons, which cause localized damage to cancer cells, leading to their destruction .
- In magnetic applications, the neodymium component contributes to the compound’s strong magnetic properties, which are essential for the efficient functioning of electric motors and generators .
Vergleich Mit ähnlichen Verbindungen
- Indium-gallium (3/1)
- Neodymium-iron-boron (NdFeB)
- Indium-tin oxide (ITO)
- Neodymium-dysprosium (NdDy)
Eigenschaften
CAS-Nummer |
12141-95-6 |
|---|---|
Molekularformel |
In3Nd |
Molekulargewicht |
488.70 g/mol |
InChI |
InChI=1S/3In.Nd |
InChI-Schlüssel |
CYCWZQGMTNLDFO-UHFFFAOYSA-N |
Kanonische SMILES |
[In].[In].[In].[Nd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


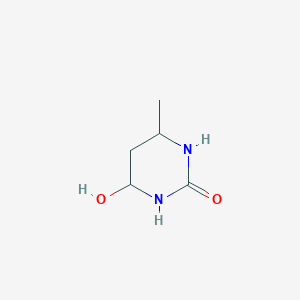
![Lithium, [tris(phenylthio)methyl]-](/img/structure/B14716359.png)
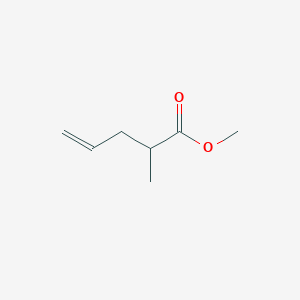
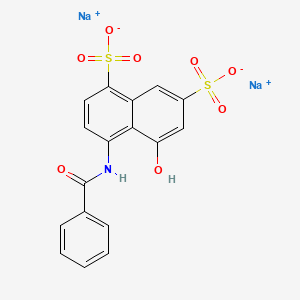
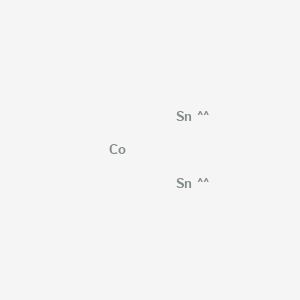


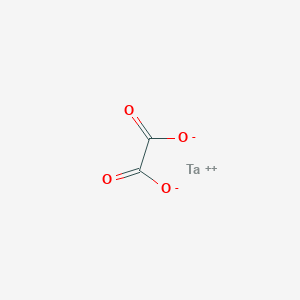
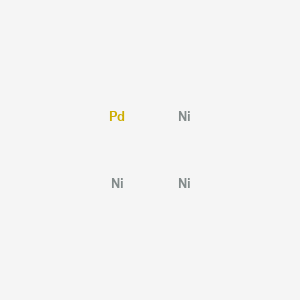
![2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14716394.png)
